molecular formula C14H17NO6 B1262251 (2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile

(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile

Cat. No.: B1262251
M. Wt: 295.29 g/mol
InChI Key: ZKSZEJFBGODIJW-YHBOFVJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile is a naturally occurring compound found in the leaves and stems of passion fruit (Passiflora edulis).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile involves several steps, starting from basic organic compounds. The key steps include:

    Formation of the core structure: This involves the reaction of phenylacetonitrile with appropriate reagents to form the core structure of this compound.

    Glycosylation: The final step involves the attachment of a sugar moiety to the hydroxylated core structure using glycosyl donors and catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch reactors: For controlled synthesis and monitoring of reaction conditions.

    Purification: Techniques such as recrystallization and chromatography are used to purify the final product.

    Quality control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or amines, depending on the reducing agents used, such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to enzymes: this compound can inhibit or activate enzymes involved in various biochemical pathways.

    Modulating signaling pathways: It can influence cellular signaling pathways, leading to changes in gene expression and cellular responses.

    Antioxidant activity: this compound can scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

(2R)-beta-D-Allopyranosyloxy-2-phenylacetonitrile is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:

    Passitrifasciatin: Another compound found in passion fruit with similar glycosylation patterns.

    Passibiflorin: A structurally related compound with different aglycone moieties.

    Epipassibiflorin: An epimer of passibiflorin with distinct stereochemistry.

Properties

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

(2R)-2-phenyl-2-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile

InChI

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12+,13+,14+/m0/s1

InChI Key

ZKSZEJFBGODIJW-YHBOFVJASA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

passiedulin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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